molecular formula C17H18BrN3O B11567453 1-[3-(4-bromophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine

1-[3-(4-bromophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine

Cat. No.: B11567453
M. Wt: 360.2 g/mol
InChI Key: XITKTGZSCZCLNF-UHFFFAOYSA-N
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Description

1-[3-(4-bromophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine is an organic compound that features a benzimidazole core substituted with a bromophenoxypropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-bromophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine typically involves a multi-step process. One common method starts with the preparation of the 4-bromophenoxypropyl intermediate, which is then reacted with a benzimidazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-bromophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-[3-(4-bromophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[3-(4-bromophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-bromophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its benzimidazole core and bromophenoxypropyl group make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H18BrN3O

Molecular Weight

360.2 g/mol

IUPAC Name

1-[3-(4-bromophenoxy)propyl]-3-methylbenzimidazol-2-imine

InChI

InChI=1S/C17H18BrN3O/c1-20-15-5-2-3-6-16(15)21(17(20)19)11-4-12-22-14-9-7-13(18)8-10-14/h2-3,5-10,19H,4,11-12H2,1H3

InChI Key

XITKTGZSCZCLNF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C1=N)CCCOC3=CC=C(C=C3)Br

Origin of Product

United States

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